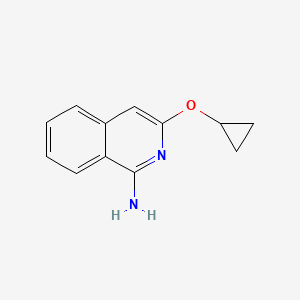

3-Cyclopropoxyisoquinolin-1-amine

Description

Contextual Significance of Isoquinoline (B145761) Scaffolds in Organic Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic and medicinal chemistry. semanticscholar.org This core is present in a vast number of naturally occurring alkaloids, such as morphine, codeine, and papaverine, which exhibit potent physiological effects. semanticscholar.orgrsc.org The structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor or a basic center, make isoquinoline and its derivatives highly capable of interacting with a wide range of biological targets. semanticscholar.org

In synthetic chemistry, numerous methods have been developed for the construction of the isoquinoline core, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as more modern transition-metal-catalyzed approaches. acs.orgorganic-chemistry.org This synthetic accessibility allows for extensive derivatization, enabling chemists to modulate the electronic and steric properties of the molecule. Consequently, isoquinoline derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. semanticscholar.orgresearchgate.net The 1-aminoisoquinoline (B73089) subunit, in particular, has been identified as a key pharmacophore in various biologically active molecules. nih.gov

Relevance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group, the smallest possible carbocycle, is a unique structural motif that has gained immense popularity in modern molecular design and medicinal chemistry. Its inclusion in a molecule can profoundly influence its pharmacological profile. The three-membered ring introduces significant conformational constraint, which can help to lock a molecule into a bioactive conformation, thereby improving its binding affinity to a biological target. Current time information in Bangalore, IN.

From a physicochemical standpoint, the cyclopropyl ring possesses unique electronic properties. The C-H bonds are shorter and stronger than those in typical alkanes, and the C-C bonds have enhanced π-character. Current time information in Bangalore, IN. These features often lead to increased metabolic stability, as the ring is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Current time information in Bangalore, IN. The introduction of a cyclopropyl group can also modulate a compound's lipophilicity, permeability, and pKa, addressing potential liabilities in drug development. Current time information in Bangalore, IN.harvard.edu For instance, replacing an N-ethyl group with an N-cyclopropyl group is a common strategy to block CYP450-mediated oxidation. The strategic incorporation of cyclopropyl rings has been instrumental in the development of numerous approved drugs.

Overview of 3-Cyclopropoxyisoquinolin-1-amine within Contemporary Chemical Research

This compound is a specific derivative that combines the pharmacologically significant isoquinolin-1-amine core with a cyclopropoxy substituent at the 3-position. While extensive, publicly available research focusing exclusively on this exact molecule is limited, its structure represents a logical convergence of two highly valued chemical moieties. The research interest in this compound can be inferred from the well-documented properties of its constituent parts.

The isoquinolin-1-amine core is a known building block for pharmacologically active agents. For example, derivatives of isoquinolin-1-amine have been investigated as potent inhibitors of Rho-associated protein kinase (ROCK), a target for cardiovascular diseases. nih.gov Other studies have demonstrated that certain 1-amino-isoquinoline derivatives exhibit antioxidant and antidepressant-like activities. nih.gov

The 3-cyclopropoxy group is an ether-linked cyclopropyl moiety. The ether linkage provides a flexible yet stable connection to the isoquinoline ring. The cyclopropyl component is expected to confer enhanced metabolic stability and potentially improve the pharmacokinetic profile of the molecule. Its steric bulk and electronic nature can also influence the binding orientation of the isoquinoline core within a target's active site. The combination of these two fragments in this compound creates a novel chemical entity with a high potential for unique biological activity, likely being explored in proprietary drug discovery programs.

Scope and Objectives of Academic Inquiry Pertaining to this compound

Given the chemical features of this compound, any academic or industrial inquiry into this molecule would likely encompass the following objectives:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthetic route to this compound. Versatile synthetic methods for substituted isoquinolines have been reported, which could be adapted for this purpose. nih.gov Following synthesis, comprehensive structural elucidation using techniques such as NMR spectroscopy and mass spectrometry would be essential.

Pharmacological Screening: Based on the known activities of related isoquinolin-1-amine analogs, a key objective would be to screen the compound against a panel of biological targets. nih.govnih.gov This would likely include a focus on protein kinases (such as ROCK) and central nervous system receptors. nih.gov

Pharmacokinetic Profiling: A crucial area of investigation would be to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The central hypothesis would be that the cyclopropoxy group enhances metabolic stability and provides a favorable pharmacokinetic profile compared to analogous structures with more metabolically labile alkoxy groups (e.g., methoxy (B1213986) or ethoxy).

Structure-Activity Relationship (SAR) Studies: A systematic study would be undertaken to understand how modifications to the structure of this compound affect its biological activity. This could involve synthesizing analogs with different substituents on the isoquinoline ring or altering the nature of the group at the 3-position to establish a clear SAR.

Data Tables

Due to the limited availability of public data for this compound, the following table provides information for the related parent compound, 1-Aminoisoquinoline.

Table 1: Physicochemical Properties of 1-Aminoisoquinoline

| Property | Value |

|---|---|

| CAS Number | 1532-84-9 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.18 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 122-124 °C |

| Boiling Point | 329.6 °C at 760 mmHg |

| Solubility | Soluble in organic solvents |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Aminoisoquinoline |

| This compound |

| 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline |

| 3-N,N-bis(p-methoxybenzyl)aminoisoquinoline |

| 4-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline |

| 5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline |

| 5-fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline |

| Berberine |

| Codeine |

| Cortistatin A |

| Morphine |

| Papaverine |

| Quinapril |

| o-tolualdehyde tert-butylimine |

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-cyclopropyloxyisoquinolin-1-amine |

InChI |

InChI=1S/C12H12N2O/c13-12-10-4-2-1-3-8(10)7-11(14-12)15-9-5-6-9/h1-4,7,9H,5-6H2,(H2,13,14) |

InChI Key |

QJEYRKXHHIWCLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC3=CC=CC=C3C(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropoxyisoquinolin 1 Amine and Analogues

Direct Synthesis Approaches to 3-Cyclopropoxyisoquinolin-1-amine

The direct synthesis of this compound is a multi-step process that requires careful planning and execution. Key steps involve the construction of the isoquinoline (B145761) core, followed by the introduction of the cyclopropoxy and amine groups at the desired positions.

Reductive Amination Strategies for Isoquinolin-1-amines

Reductive amination is a powerful and widely used method for the synthesis of amines, including isoquinolin-1-amines. jocpr.comlibretexts.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com For the synthesis of isoquinolin-1-amines, this would conceptually involve a precursor with a carbonyl group at the 1-position of the isoquinoline ring, which is then reacted with an ammonia (B1221849) source and a suitable reducing agent.

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is favored for its ability to selectively reduce the imine in the presence of the initial carbonyl compound. libretexts.orgmasterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be employed. masterorganicchemistry.com The reaction is often carried out in a one-pot procedure, where the carbonyl compound, amine, and reducing agent are all combined, streamlining the synthetic process. youtube.com

Key Precursors and Intermediate Synthesis

The successful synthesis of this compound hinges on the efficient preparation of key precursors and intermediates. This involves the construction of the foundational isoquinoline ring system, the strategic introduction of the cyclopropoxy moiety, and the final amidation step.

The isoquinoline scaffold is a common motif in a vast number of biologically active compounds and natural products. researchgate.netresearchgate.netrsc.org Consequently, numerous methods for its synthesis have been developed over the years. researchgate.net Classical named reactions for isoquinoline synthesis include:

Bischler–Napieralski reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated to the isoquinoline. pharmaguideline.comwikipedia.org

Pictet–Spengler reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to form a Schiff base, which then cyclizes in the presence of an acid catalyst to produce a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org

Pomeranz–Fritsch reaction: This method utilizes the reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline ring. wikipedia.org

More contemporary methods often employ transition-metal catalysis, such as rhodium(III)-catalyzed C-H activation and annulation reactions, to construct the isoquinoline core from simpler starting materials. organic-chemistry.orgorganic-chemistry.orgnih.gov These modern approaches offer greater efficiency and functional group tolerance. researchgate.net

The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, often imparting favorable physicochemical properties to a molecule. goettingen-research-online.deresearchgate.net Its introduction onto a heterocyclic ring like isoquinoline can be achieved through several methods. One common strategy involves the nucleophilic substitution of a suitable leaving group (e.g., a halide or a triflate) on the isoquinoline ring with a cyclopropoxide anion.

Alternatively, modern cross-coupling reactions catalyzed by metals like cobalt can be used to directly couple an alkyl halide with a cyclopropyl Grignard reagent. acs.org This approach offers a direct and efficient way to forge the carbon-oxygen bond of the cyclopropoxy group. The synthesis of cyclopropanol (B106826) itself can be achieved through various methods, including the Kulinkovich reaction.

The timing of the introduction of the cyclopropoxy group is a key strategic consideration. It can be installed on a pre-formed isoquinoline ring or introduced at an earlier stage on one of the precursors to the isoquinoline synthesis.

The final step in the synthesis of this compound is the introduction of the amine group at the 1-position. A direct amination of a 1-halo- or 1-triflyloxy-substituted isoquinoline can be challenging. A more common and reliable approach involves the use of amidation chemistry.

One strategy is to start with a 1-isoquinolone precursor. The isoquinolone can be converted to a more reactive intermediate, such as a 1-chloro- or 1-triflyloxyisoquinoline, which can then undergo nucleophilic substitution with an amine source.

Another powerful method for the synthesis of 1-aminoisoquinolines is the gold(III)-mediated domino reaction of 2-alkynylbenzamides with ammonium (B1175870) acetate. nih.gov This protocol allows for the direct formation of the 1-aminoisoquinoline (B73089) core from readily available starting materials under mild conditions. nih.gov

Amides themselves are typically synthesized by reacting a carboxylic acid derivative, such as an acid chloride or an anhydride, with an amine. libretexts.orgyoutube.com In the context of this compound synthesis, a precursor containing a carboxylic acid or a related functional group at the 1-position could be converted to an amide, which is then transformed into the desired amine. One-pot methods for the synthesis of amides from aminonaphthoquinones have also been described, which could potentially be adapted for isoquinoline systems. nih.gov

General Isoquinoline Synthesis Pathways Applicable to Derivatives

The synthetic routes to isoquinoline derivatives are diverse and adaptable, allowing for the preparation of a wide range of substituted analogs. nih.gov Many of the classical and modern methods mentioned earlier can be modified to incorporate various substituents on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core. researchgate.net

For instance, the starting materials for the Bischler–Napieralski and Pictet–Spengler reactions can be substituted β-phenylethylamines, leading to substituted isoquinoline products. pharmaguideline.comwikipedia.org Similarly, in transition-metal-catalyzed syntheses, the choice of the starting (hetero)arenes and the coupling partners dictates the substitution pattern of the final isoquinoline product. nih.gov

The functionalization of a pre-formed isoquinoline ring is another important strategy. Electrophilic and nucleophilic aromatic substitution reactions can be used to introduce substituents at various positions, although the regioselectivity can sometimes be a challenge. The development of directed metalation and cross-coupling reactions has greatly expanded the scope of isoquinoline functionalization.

The synthesis of isoquinolones is also a key gateway to a variety of substituted isoquinolines. organic-chemistry.org Isoquinolones can be prepared through methods such as the rhodium(III)-catalyzed [4+2] cycloaddition of benzamides with alkynes. nih.gov These isoquinolones can then be converted to other derivatives, for example, by transforming the carbonyl group into a leaving group for subsequent nucleophilic substitution reactions. This versatility makes isoquinolones valuable intermediates in the synthesis of complex isoquinoline-based molecules. acs.org

Ring Closure Reactions for Isoquinoline Formation

The construction of the isoquinoline skeleton is a cornerstone of many synthetic routes. Several classical and modern methods are employed to create this bicyclic aromatic system. thieme-connect.de

Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. The resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the aromatic isoquinoline. pharmaguideline.comwikipedia.org

Pictet-Spengler Reaction: In this method, a β-phenylethylamine undergoes condensation with an aldehyde to form an imine, which then cyclizes in the presence of an acid catalyst to yield a tetrahydroisoquinoline. pharmaguideline.comwikipedia.org Mild reaction conditions are often sufficient, especially when the phenyl ring bears electron-donating groups. pharmaguideline.com

Pomeranz-Fritsch Reaction: This synthesis utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to directly form the isoquinoline ring. wikipedia.org

Modern Catalytic Methods: Contemporary approaches often involve transition metal catalysis. For instance, rhodium(III)-catalyzed C-H activation of in situ generated oximes, followed by cyclization with an internal alkyne, provides a one-pot synthesis of multisubstituted isoquinolines. organic-chemistry.org Another modern approach involves the reaction of 2-azido-3-arylacrylates with α-diazocarbonyl compounds and triphenylphosphine, which proceeds through a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure to furnish isoquinolines. organic-chemistry.org

Table 1: Comparison of Key Ring Closure Reactions for Isoquinoline Synthesis

| Reaction Name | Starting Materials | Key Reagents | Intermediate/Product | Reference(s) |

| Bischler-Napieralski | Acylated β-phenylethylamine | Lewis acid (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | pharmaguideline.com, wikipedia.org |

| Pictet-Spengler | β-Phenylethylamine, Aldehyde | Acid catalyst | Tetrahydroisoquinoline | pharmaguideline.com, wikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | Acid | Isoquinoline | wikipedia.org |

| Rh(III)-Catalyzed Annulation | Aryl ketone, Hydroxylamine, Alkyne | Rh(III) catalyst | Substituted Isoquinoline | organic-chemistry.org |

Cross-Coupling Methodologies (e.g., Suzuki Coupling) for Substitution

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing substituents onto the isoquinoline nucleus. organic-chemistry.org This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide or triflate. organic-chemistry.org

For the synthesis of isoquinoline derivatives, a Suzuki coupling can be employed to introduce various groups at different positions. For instance, a novel two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones utilizes a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates. nih.gov While this example leads to an isoquinolone, the principle of using Suzuki coupling to form a key C-C bond is broadly applicable. The choice of catalyst, ligand, and base is crucial for the success of the coupling reaction. nih.gov It is noteworthy that the cross-coupling of 2-chloroquinoline (B121035) and isoquinoline derivatives can sometimes result in lower yields compared to other hetaryl chlorides, potentially due to the formation of inhibitory dimeric palladium species. nih.gov

Nucleophilic Aromatic Substitution in Isoquinoline Chemistry

The electronic nature of the isoquinoline ring system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C1 and C3. The nitrogen atom withdraws electron density, activating these positions for attack by nucleophiles. imperial.ac.uk

Position 1 is generally more reactive towards nucleophiles than position 3. imperial.ac.ukiust.ac.ir This is because the negative charge in the Meisenheimer-type intermediate formed upon nucleophilic attack at C1 can be effectively stabilized by the adjacent benzene ring. quora.com Therefore, a common strategy for introducing an amino group at the 1-position is the direct reaction of a 1-halo- or 1-alkoxyisoquinoline with an amine. In the context of this compound, a plausible synthetic step would involve the nucleophilic displacement of a suitable leaving group at the 1-position of a 3-cyclopropoxyisoquinoline intermediate by an amine or an ammonia equivalent.

Condensation Reactions for Heterocycle Construction

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including isoquinolines. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. The Pictet-Spengler and Bischler-Napieralski reactions, mentioned earlier, are classic examples of condensation reactions leading to the isoquinoline core. pharmaguideline.comwikipedia.org

More broadly, condensation reactions can be used to build up the necessary precursors for cyclization. For example, the condensation of 2-(3,4-dimethoxyphenyl)ethanamine with acid anhydrides forms amides that can be cyclized to isoquinoline derivatives. researchgate.net Similarly, the reaction of isoquinaldaldehyde (isoquinoline-1-carbaldehyde) with various nucleophiles in condensation reactions allows for the elaboration of substituents at the 1-position. acs.org

Synthesis of Related Cyclopropylamine (B47189) Components

The cyclopropylamine moiety is a key structural feature. Its synthesis can be achieved through various established and modern chemical transformations.

Cyclopropylamine Preparation via Hofmann Rearrangement and Other Routes

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. This reaction is particularly useful for the synthesis of cyclopropylamines from readily available cyclopropanecarboxamides. thieme-connect.comresearchgate.net An electro-induced Hofmann rearrangement has been developed as a practical method for this transformation, converting a range of cyclopropyl amides into the corresponding amines in moderate to excellent yields. thieme-connect.comresearchgate.net Another approach involves using hydrogen peroxide and sodium bromide to effect the Hofmann rearrangement of cyclopropylamide. google.com

Beyond the Hofmann rearrangement, other methods for synthesizing cyclopropylamines include the Curtius rearrangement and various cyclopropanation methods adapted to include a nitrogen functionality, such as the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins. acs.org

Table 2: Selected Methods for Cyclopropylamine Synthesis

| Method | Precursor | Key Reagents/Conditions | Product | Reference(s) |

| Hofmann Rearrangement | Cyclopropanecarboxamide | NaOBr (from Br₂/NaOH) or H₂O₂/NaBr | Cyclopropylamine | thieme-connect.com, researchgate.net, google.com |

| Electro-induced Hofmann | Cyclopropylamide | Galvanostatic conditions | Cyclopropylamine | thieme-connect.com, researchgate.net |

| Curtius Rearrangement | Cyclopropanecarbonyl azide (B81097) | Heat or photolysis | Cyclopropyl isocyanate (hydrolyzed to amine) | acs.org |

Stereoselective Synthesis of Cyclopropyl Ethers

The stereoselective synthesis of the cyclopropoxy group, particularly when chirality is a consideration, is a challenging but important aspect. While direct stereoselective synthesis of cyclopropoxyamines is less commonly reported, the principles can be inferred from the synthesis of related chiral cyclopropyl alcohols and their derivatives, which can be precursors to cyclopropyl ethers.

Chiral cyclopropanols are valuable building blocks and can be synthesized stereoselectively through biocatalytic asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, using engineered enzymes like dehaloperoxidase. nih.govacs.org Another approach is the Charette cyclopropanation of allylic alcohols, which can be highly selective. nih.gov The resulting chiral cyclopropyl alcohols can then be converted to the corresponding ethers through Williamson ether synthesis or other related methods. The stereoselective synthesis of functionalized cyclopropane (B1198618) derivatives often relies on the generation and elaboration of metalated cyclopropanes. acs.org

Advanced and Novel Synthetic Strategies

Modern synthetic chemistry continually seeks to improve upon traditional methods, aiming for higher efficiency, reduced environmental impact, and quicker access to complex molecular architectures. For the synthesis of substituted isoquinolines like this compound, several advanced strategies have become prominent.

One-Pot Multistep Synthesis Approaches

A notable example in the synthesis of the core isoquinoline structure is the palladium-catalyzed one-pot reaction involving ortho-bromoarylaldehydes and terminal alkynes. acs.org In this method, a sequence of coupling, imination, and annulation reactions takes place in a single vessel to yield substituted isoquinolines. acs.org While specific examples detailing the one-pot synthesis of this compound are not prevalent in the literature, the synthesis of analogous structures demonstrates the feasibility of this strategy. For instance, various substituted isoquinolines have been prepared with moderate to excellent yields using this approach. acs.org

Another one-pot methodology involves the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles, showcasing the versatility of these methods in creating structurally diverse isoquinolines. rsc.org These reactions often benefit from microwave assistance to further reduce reaction times. rsc.org

Table 1: Examples of One-Pot Synthesis of Isoquinoline Analogues

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Bromobenzaldehyde, 4-Methoxyphenyl acetylene | Pd(OAc)₂, PPh₃, K₂CO₃, then NH₄OAc, Microwave | 3-(4-Methoxyphenyl)-isoquinoline | 86% | acs.org |

| 2-Bromobenzaldehyde, 3,3-Dimethylbut-1-yne | Pd(OAc)₂, PPh₃, K₂CO₃, then NH₄OAc, Microwave | 3-(tert-Butyl)isoquinoline | 74% | acs.org |

| N-Fluoroalkylated 1,2,3-triazoles | KF, Microwave | 1-Fluoroalkyl-3-fluoroisoquinolines | Wide range | rsc.org |

Microwave-Assisted Organic Synthesis (MAOS) in Isoquinoline Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technique in organic chemistry, utilizing microwave irradiation to heat reactions instead of conventional heating methods. researchgate.net This process leads to rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.netnih.gov Furthermore, MAOS can lead to higher product yields and improved regioselectivity by minimizing the formation of side products. nih.gov

The application of MAOS is particularly widespread in the synthesis of heterocyclic compounds, including quinolines and isoquinolines. rsc.org The Pomeranz-Fritsch synthesis of isoquinoline, which traditionally requires long reaction times and strong acids, has been shown to occur on a millisecond timescale in charged microdroplets, demonstrating the potential for dramatic rate acceleration. nih.gov In the context of one-pot syntheses, microwave irradiation is frequently employed to drive reactions to completion efficiently. For example, the palladium-catalyzed synthesis of isoquinolines from ortho-bromoarylaldehydes and terminal alkynes is effectively performed under microwave conditions, achieving high yields in a matter of hours. acs.org

The benefits of MAOS contribute to its classification as a green chemistry technique, as it often requires less energy and can be performed in solvent-free conditions, reducing environmental impact. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Friedländer Synthesis of 8-hydroxyquinolines | Conventional Heating (low-moderate yield) | Microwave Irradiation | 72% (vs 34% conventional) | rsc.org |

| Palladium-Catalyzed Isoquinoline Synthesis | Not specified | 1-3 hours | High yields (up to 86%) | acs.org |

Application of Click Chemistry for Derivatization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. youtube.com These reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are highly efficient for joining different molecular building blocks. researchgate.net This makes click chemistry an ideal tool for the derivatization of complex molecules like isoquinolines, allowing for the rapid generation of a library of analogues for screening purposes. youtube.com

For a molecule like this compound, derivatization via click chemistry would typically involve introducing either an azide or an alkyne functional group onto the isoquinoline core or the amine substituent. This functionalized isoquinoline can then be "clicked" with a variety of molecules containing the complementary functional group (alkynes or azides, respectively). This strategy allows for the attachment of diverse molecular fragments, such as polymers, biomolecules, or other heterocyclic systems. youtube.comresearchgate.net

For example, an isoquinoline bearing an azide group could be reacted with various terminal alkynes in the presence of a copper(I) catalyst to form a series of 1,2,3-triazole-linked isoquinoline derivatives. The resulting triazole ring is stable and acts as a rigid linker between the isoquinoline core and the appended molecule. While specific examples for this compound are not detailed, the principle has been widely applied to other heterocyclic systems, such as the synthesis of coumarin-1,2,3-triazole hybrids linked to quinoline (B57606) frameworks. researchgate.net

Chemical Reactivity and Derivatization Strategies of 3 Cyclopropoxyisoquinolin 1 Amine

Investigation of Reaction Mechanisms Involving the Isoquinoline (B145761) Core

The reactivity of the isoquinoline nucleus in 3-Cyclopropoxyisoquinolin-1-amine is governed by the inherent electronic properties of the bicyclic heteroaromatic system, which are significantly modulated by the presence of the electron-donating amine and cyclopropoxy groups.

Electrophilic Aromatic Substitution on the Isoquinoline Ring

Electrophilic aromatic substitution (SEAr) on an unsubstituted isoquinoline ring typically occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The positions most favorable for attack are C5 and C8, a preference dictated by the superior stability of the resulting cationic intermediate (Wheland intermediate). quimicaorganica.orgmasterorganicchemistry.com

In this compound, the two substituents are expected to heavily influence the outcome of SEAr reactions.

Amine Group (at C1): The 1-amino group is a powerful activating group. libretexts.org Its lone pair of electrons can be delocalized into the ring system, significantly increasing the nucleophilicity of the heteroaromatic core.

Cyclopropoxy Group (at C3): The cyclopropoxy group, being an ether, is also an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom.

The combined influence of these two electron-donating groups will strongly activate the isoquinoline ring system towards electrophilic attack, making reactions possible under milder conditions than for unsubstituted isoquinoline. The precise location of substitution will depend on the interplay of the directing effects of both groups and steric hindrance.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Position of Substitution | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | C4, C5, or C8 | The powerful activating effect of the amine and cyclopropoxy groups directs electrophiles to available positions. C4 is activated by both groups, while C5 and C8 are the inherently reactive positions of the isoquinoline core. quimicaorganica.org |

| Halogenation (Br₂/FeBr₃) | C4, C5, or C8 | Similar to nitration, substitution is expected at the most electronically enriched and accessible positions. |

Nucleophilic Additions to the Isoquinoline System

Nucleophilic attack on the isoquinoline ring system typically occurs at the C1 position, which is electron-deficient due to the adjacent electronegative nitrogen atom. quimicaorganica.org This reaction, often exemplified by the Chichibabin reaction (amination with sodium amide), requires an available C-H bond at the C1 position for the reaction to proceed to a stable, rearomatized product.

However, in this compound, the C1 position is already substituted with an amine group. This structural feature precludes standard nucleophilic addition reactions at this site. quimicaorganica.orgnih.gov An attacking nucleophile would have to displace the amino group, which is generally a poor leaving group. Therefore, direct nucleophilic addition to the isoquinoline ring is not a primary pathway for the derivatization of this molecule under typical conditions.

Role of the Amine Functionality in Reactivity

The 1-amino group is a key site for derivatization due to the nucleophilicity of the nitrogen atom. libretexts.org It can readily react with a variety of electrophiles, providing a versatile handle for introducing new functional groups. youtube.com

Acylation: The amine can be acylated by acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to modify the electronic properties of the molecule or as a protecting group strategy.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, although overalkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. msu.edu

Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to yield more complex secondary or tertiary amines. nih.gov

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction), allowing for extensive diversification of the C1 position.

Table 2: Potential Derivatization Reactions of the 1-Amine Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | N-(3-cyclopropoxyisoquinolin-1-yl)acetamide |

| Sulfonylation | Tosyl chloride, Mesyl chloride | N-(3-cyclopropoxyisoquinolin-1-yl)sulfonamide |

| Alkylation | Methyl iodide, Benzyl bromide | 1-(Methylamino)-3-cyclopropoxyisoquinoline |

Transformations of the Cyclopropoxy Group

The cyclopropoxy group offers unique reactivity due to the combination of a strained three-membered ring and an ether linkage.

Stability and Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain, estimated at around 27.5 kcal/mol, which arises from its compressed C-C-C bond angles of 60°. wikipedia.orgrsc.orglibretexts.org This inherent strain makes the ring thermodynamically susceptible to ring-opening reactions. rsc.org The bonding in cyclopropane can be described using the Walsh or Coulson-Moffitt models, which depict "bent" bonds with significant p-character outside the line of the carbon-carbon axis. wikipedia.org This feature allows the cyclopropyl (B3062369) group to interact with adjacent π-systems and stabilize carbocations through hyperconjugation. acs.orgchemicalforums.com

Despite its strain, the cyclopropyl group can be stable under many reaction conditions. However, it can be cleaved under specific conditions, particularly those involving Lewis acids, Brønsted acids, or transition metals. rsc.orgmarquette.edu The reaction often proceeds via a strain-releasing mechanism.

Table 3: Key Properties of the Cyclopropane Ring

| Property | Value/Description | Implication |

|---|---|---|

| C-C-C Bond Angle | 60° | High angle strain, driving force for ring-opening. wikipedia.org |

| Strain Energy | ~27.5 kcal/mol | Thermodynamically favorable cleavage. rsc.org |

| C-H Bond Dissociation Energy | High | Reduced susceptibility to some oxidative pathways. hyphadiscovery.com |

Ether Cleavage and Exchange Reactions

The ether linkage of the cyclopropoxy group is a potential site for chemical transformation. Ether cleavage is most commonly achieved using strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). youtube.com

The mechanism would likely involve the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The attack could occur at either the isoquinoline carbon (C3) or the cyclopropyl carbon.

Attack at C3: Nucleophilic aromatic substitution at an sp²-hybridized carbon is generally difficult.

Attack at the Cyclopropyl Carbon: This is the more probable pathway. The reaction would proceed via an SN2 or SN1-like mechanism. Cleavage would result in the formation of 1-aminoisoquinolin-3-ol and a cyclopropyl halide.

The cyclopropyl cation that might form in an SN1-type cleavage is unstable and can readily rearrange to a more stable allyl cation, which would lead to the formation of allyl halide products. The specific outcome would depend heavily on the reaction conditions.

Table 4: Potential Conditions for Ether Cleavage

| Reagent | Expected Products | Mechanism Notes |

|---|---|---|

| HBr (conc.) | 1-Amino-3-hydroxyisoquinoline + Cyclopropyl bromide (or Allyl bromide) | Acid-catalyzed cleavage of the ether bond. youtube.com Rearrangement of the cyclopropyl moiety is possible. |

| BBr₃ | 1-Amino-3-hydroxyisoquinoline + Brominated byproducts | Boron tribromide is a classic reagent for cleaving aryl ethers. |

Structure Activity Relationship Sar Studies for Isoquinolin 1 Amine Scaffolds

Methodological Frameworks for SAR Elucidation

The elucidation of SAR is a systematic process that combines chemical synthesis with biological testing and computational analysis. oncodesign-services.com The goal is to build a comprehensive model of how a molecule's features relate to its function.

A cornerstone of modern SAR exploration is the design and synthesis of compound libraries. These are collections of molecules designed to systematically probe the effect of structural variations on biological activity. nih.gov Rather than random screening, these libraries are often target-focused, meaning they are designed to interact with a specific protein or a family of related targets, such as protein kinases. nih.govnih.gov

The design process for these libraries incorporates several key strategies:

Scaffold Diversification: A central molecular framework, such as the isoquinolin-1-amine scaffold, is selected. A library is then generated by attaching a variety of different chemical groups at specific points on this scaffold. nih.gov

In Silico Methods: Computational tools are heavily utilized in library design. sygnaturediscovery.com Virtual libraries containing millions of compounds can be created and screened against a computer model of the biological target. sygnaturediscovery.com This allows for the prioritization of compounds for actual synthesis based on predicted properties like binding affinity (docking scores) and pharmacophore fit. sygnaturediscovery.com

Fragment-Based Design: This approach uses smaller, less complex molecules ("fragments") to identify initial binding interactions. stanford.edu Because of their simplicity, fragment libraries can explore chemical space more efficiently than libraries of larger, more complex molecules. acs.org Successful fragments then serve as starting points for building more potent, drug-like compounds. stanford.edu

Property Filtering: Throughout the design process, compounds are filtered based on desired physicochemical properties, such as solubility, stability, and adherence to established guidelines like Lipinski's Rule of Five, to ensure they have favorable drug-like characteristics. sygnaturediscovery.comstanford.edu

The ultimate aim is to create a diverse yet focused set of compounds that efficiently explores the design hypothesis and provides clear, interpretable SAR data from initial screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to formalize the connection between a molecule's structure and its biological activity. wikipedia.orgnih.gov It seeks to create a mathematical model that can predict the activity of novel compounds. wikipedia.org

The general form of a QSAR model is: Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

This process involves several steps:

Data Set Assembly: A collection of structurally related molecules with experimentally measured biological activities (the "training set") is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecule's structure and properties. walisongo.ac.id

Model Generation: Statistical methods, such as regression analysis, are used to find a correlation between the descriptors and the observed biological activity. wikipedia.org

Validation: The resulting model is tested for its predictive power using an external set of compounds (the "test set") that was not used in the model's creation. researchgate.net

There are different types of QSAR models, including 2D-QSAR, which uses descriptors derived from the 2D representation of a molecule, and 3D-QSAR, which considers the 3D shape and field properties of the molecules. nih.gov

Table 1: Common Molecular Descriptors in QSAR Modeling

| Descriptor Type | Example | Significance in Modeling |

|---|---|---|

| Electronic | Dipole Moment, LUMO/HOMO Energies | Describes a molecule's ability to participate in polar or charge-transfer interactions. researchgate.netnih.gov |

| Steric | Molecular Refractivity, van der Waals Volume | Represents the size and shape of the molecule, which influences how it fits into a binding site. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the molecule's lipophilicity, affecting its ability to cross cell membranes and bind to hydrophobic pockets. researchgate.net |

| Topological | Connectivity Indices | Numerical values that describe the branching and connectivity of atoms within the molecule. nih.gov |

Influence of the Cyclopropoxy Moiety on Molecular Interactions

The presence of a cyclopropoxy group (-O-c-C₃H₅) at the 3-position of the isoquinolin-1-amine is a defining feature. This small, strained ring introduces distinct conformational and electronic properties that significantly influence how the molecule interacts with its biological target. nih.gov

The cyclopropyl (B3062369) group is a rigid, three-membered ring. nih.govdalalinstitute.com Unlike more flexible alkyl chains, its conformation is fixed, which has profound implications for drug design.

Conformational Rigidity: The cyclopropane (B1198618) ring acts as a conformational anchor. acs.org By locking a portion of the molecule into a defined three-dimensional shape, it can reduce the entropic penalty of binding to a receptor, potentially enhancing potency. acs.org This rigidity also allows for a more precise orientation of substituents into specific regions of a binding pocket. rsc.org

Steric Profile: While small, the cyclopropyl group provides a distinct steric footprint. It is often used in medicinal chemistry as an isostere—a replacement for other groups like isopropyl or even double bonds—to probe the steric tolerance of a binding site. rsc.org Its unique, disc-like shape can lead to favorable interactions that larger or more flexible groups cannot achieve. Recent studies have even shown that an adjacent cyclopropane can alter the conformational preference of larger rings, demonstrating its powerful influence on local geometry. rsc.orgchemistryworld.com The ether linkage provides a flexible pivot point, allowing the rigid cyclopropyl ring to orient itself optimally within a receptor.

The cyclopropane ring possesses unusual electronic properties due to its significant ring strain and unique orbital hybridization. dalalinstitute.com

Enhanced π-Character: The C-C bonds within a cyclopropane ring have a higher degree of p-character than typical alkane C-C bonds. nih.govacs.org This is often described by the Walsh orbital model, which depicts the bonding as a combination of sp²-hybridized carbons forming a central triangle with overlapping p-orbitals. This "π-character" allows the cyclopropyl group to participate in electronic interactions, such as conjugation, that are not possible for other saturated alkyl groups.

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes. nih.gov This can increase the metabolic stability of the molecule by making it less susceptible to oxidative metabolism at that position, a common strategy used in drug design to improve pharmacokinetic properties. acs.org

Impact of Isoquinoline (B145761) Ring Substitutions on Activity Modulation

The biological activity of the isoquinoline scaffold is highly sensitive to the nature and position of substituents on the ring system. rsc.orgresearchgate.net SAR studies on various isoquinoline derivatives have revealed key trends that highlight the importance of the substitution pattern. For instance, in studies of different isoquinoline-based compounds, substitutions at positions C-7 and C-3 have been shown to significantly affect bioactivity. rsc.orgresearchgate.net

The following table summarizes general findings from SAR studies on various isoquinoline scaffolds, illustrating how different substituents can modulate biological activity. This provides context for understanding the specific contribution of the 3-cyclopropoxy and 1-amine groups in the title compound.

Table 2: Representative SAR Findings for the Isoquinoline Scaffold

| Position of Substitution | Substituent Type | Observed Impact on Activity | Reference |

|---|---|---|---|

| Position 1 | Amine (-NH₂) | Often crucial for establishing key interactions (e.g., hydrogen bonds) in the active site of kinases. | mdpi.com |

| Position 3 | Aryl groups (e.g., Biphenyl) | Can significantly enhance anticancer activity, likely through additional hydrophobic or π-stacking interactions. | nih.gov |

| Position 7 | Various (e.g., Benzyl, Pyronyl) | Substituents at this position are reported to greatly affect the bioactivity of certain isoquinoline alkaloids. | rsc.orgresearchgate.net |

| General | Halogens (e.g., F, Cl) | Can increase potency by forming halogen bonds or by altering the electronic properties of the ring system. | mdpi.com |

| General | Small Alkoxy Groups (e.g., Methoxy) | Can improve solubility and modulate electronic properties, often leading to improved cell-based activity. | nih.gov |

Positional Effects of Substituents (e.g., at C-3, C-4)

Substituents at the C-3 and C-4 positions of the isoquinoline ring play a crucial role in modulating the pharmacological profile of isoquinolin-1-amine derivatives.

The C-3 position is particularly significant. The introduction of different groups at this position can influence the compound's basicity and, consequently, its interaction with biological targets. For instance, the nature of the substituent at position 3 is a primary determinant of the molecule's basicity. researchgate.net Electron-donating groups at this position would be expected to increase the basicity of the ring nitrogen, while electron-withdrawing groups would decrease it. In a related context of quinolines, a methyl group at the C-3 position has been shown to reduce antimalarial activity. pharmacy180.com This suggests that steric bulk at this position can be detrimental to activity, a principle that may extend to the isoquinolin-1-amine scaffold. For 3-Cyclopropoxyisoquinolin-1-amine, the cyclopropoxy group at the C-3 position introduces a moderately bulky, electron-donating substituent, which would be expected to influence the compound's electronic and steric properties.

The C-4 position also represents a key site for modification. In the context of 4-substituted quinolines, the nature of the side chain at C-4 is critical for activity. pharmacy180.com For isoquinolin-1-amines, substitutions at the C-4 position have been explored to modulate receptor binding affinity. For example, in a series of 1-aryl-4-alkylaminoisoquinolines developed as CRF-1 receptor antagonists, the nature of the aminoalkyl group at the C-4 position was a key determinant of binding affinity. nih.gov

Role of Halogenation and Other Substituents

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov Halogen atoms can act as electron-donors through resonance and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding. nih.gov In the broader context of quinoline (B57606) and isoquinoline derivatives, halogenation has been widely used to modulate activity. For example, the 7-chloro group is an optimal substituent for antimalarial activity in the quinoline series. pharmacy180.com

Other substituents also play a vital role. The introduction of groups such as methoxy (B1213986) (OMe), methyl (Me), and cyano (CN) at various positions on the isoquinoline ring can fine-tune the electronic and steric properties of the molecule. For instance, in a study of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors, various substituents were explored to optimize potency and pharmacokinetic properties. nih.gov The presence of an N-methylpiperazine group at the 8-position of tetrahydroisoquinolines was found to be preferred in a series of inhibitors of Mycobacterium tuberculosis. nih.gov

Significance of the 1-Amine Group in Structure-Activity Relationships

The 1-amine group is a defining feature of the isoquinolin-1-amine scaffold and is critical to its biological activity. wikipedia.org Its basic character and ability to participate in hydrogen bonding are key to its interactions with biological targets.

Basic Character and Protonation State

Like ammonia (B1221849), amines are basic compounds. wikipedia.org The 1-amine group of isoquinolin-1-amine is basic and can be protonated to form an ammonium (B1175870) salt. The basicity of this group is influenced by the electronic properties of the substituents on the isoquinoline ring. researchgate.netwikipedia.org Electron-donating groups tend to enhance basicity, while electron-withdrawing groups diminish it. researchgate.netwikipedia.org

The pKa value of 1-aminoisoquinoline (B73089) is a measure of its basicity. Studies have shown that the first protonation of 1-aminoisoquinolines occurs at the ring nitrogen atom. researchgate.net The pKa of unsubstituted 1-aminoisoquinoline is reported to be 4.79 in a 50% methanol-water solution. researchgate.net The introduction of substituents can significantly alter this value. For example, an N,N-dimethylamino group at the C-3 position increases the pKa to 6.30. researchgate.net The protonation state of the 1-amine group is crucial for its interaction with biological targets, as it can influence the formation of salt bridges and hydrogen bonds.

Hydrogen Bonding and Other Non-Covalent Interactions

The 1-amine group is a potent hydrogen bond donor. nih.gov The two hydrogen atoms on the nitrogen can form hydrogen bonds with electronegative atoms such as oxygen and nitrogen on a receptor protein. These hydrogen bonds are often critical for the binding affinity and specificity of the ligand. In many enzyme-inhibitor complexes involving amino-heterocycles, the amino group is observed to form key hydrogen bonding interactions with the protein backbone or side chains.

Beyond hydrogen bonding, the 1-amine group can participate in other non-covalent interactions, such as cation-pi interactions when protonated. The flat aromatic isoquinoline ring system can also engage in pi-pi stacking interactions with aromatic residues in a binding pocket. nih.gov

Computational and Theoretical Chemistry in SAR Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the structure-activity relationships of drug candidates. rsc.org

Density Functional Theory (DFT) Insights into Electronic Structure

DFT calculations provide detailed information about the electronic properties of molecules, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. researchgate.netfigshare.com These properties are crucial for understanding a molecule's reactivity and its potential to interact with biological targets.

For isoquinoline and its derivatives, DFT studies have been used to investigate their electronic structure and stability. researchgate.netfigshare.com The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. figshare.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive. DFT calculations can also predict the sites of electrophilic and nucleophilic attack, providing insights into a molecule's metabolic fate and its potential to interact with specific residues in a binding site. nih.gov The analysis of the electronic structure of this compound using DFT would be expected to reveal the influence of the cyclopropoxy group on the electron distribution and reactivity of the isoquinoline ring and the 1-amine group.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. enamine.net In the context of drug discovery and medicinal chemistry, MD simulations provide valuable insights into the dynamic interactions between a ligand, such as an isoquinolin-1-amine derivative, and its biological target, typically a protein. criver.com This technique allows researchers to observe how the ligand-target complex behaves in a simulated physiological environment, going beyond the static picture provided by methods like X-ray crystallography. criver.com

The primary goal of MD simulations in this context is to understand the stability of the ligand-protein complex and to characterize the key intermolecular interactions that contribute to binding affinity. scielo.org.mx For instance, simulations can reveal the conformational changes that occur in both the ligand and the protein upon binding, the role of water molecules in the binding site, and the energetic contributions of various interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic forces. scielo.org.mxulisboa.pt

In the study of isoquinoline derivatives, MD simulations can be employed to:

Validate Docking Poses: After an initial prediction of the binding mode using molecular docking, MD simulations can be run to assess the stability of the predicted pose. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result. scielo.org.mx

Estimate Binding Free Energy: Advanced MD simulation techniques, such as Free Energy Perturbation (FEP), can be used to calculate the binding free energy of a ligand to its target with high accuracy. enamine.net This information is crucial for prioritizing compounds for synthesis and biological testing. enamine.net

Investigate Resistance Mechanisms: MD simulations can model the effect of mutations in the target protein on ligand binding. This is particularly important for understanding and overcoming drug resistance, where a mutation might alter the binding site and reduce the efficacy of a compound. enamine.net

A typical workflow for an MD simulation study of a compound like this compound would involve setting up the system with the ligand docked into the target protein, solvating it in a water box with appropriate ions, and then running the simulation for a duration ranging from nanoseconds to microseconds. scielo.org.mx Analysis of the resulting trajectory provides detailed information on the dynamics and stability of the complex. physchemres.org

Table 1: Key Parameters Analyzed in MD Simulations of Ligand-Target Complexes

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone and ligand over time compared to a reference structure. | Indicates the stability of the protein and the ligand's binding pose. A stable RMSD suggests a stable complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. | Highlights flexible regions of the protein and the ligand, which can be important for binding and function. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over the course of the simulation. | Identifies key hydrogen bond interactions that contribute to binding affinity and specificity. |

| Binding Free Energy Calculation | Uses methods like MM/PBSA or FEP to estimate the free energy of binding. | Provides a quantitative measure of binding affinity, allowing for the ranking of different compounds. enamine.net |

Computer-Aided Drug Design (CADD) Principles Applied to Isoquinolines

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate the discovery and optimization of new drugs. criver.com The application of CADD principles to isoquinoline scaffolds, including derivatives like this compound, is a rational approach to identifying potent and selective modulators of various biological targets. nih.gov CADD methods are generally categorized into structure-based and ligand-based approaches. nih.gov

Structure-Based Drug Design (SBDD)

SBDD relies on the known three-dimensional structure of the target protein, which can be determined experimentally (e.g., via X-ray crystallography) or predicted using homology modeling. enamine.net Key SBDD techniques applied to isoquinolines include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.gov For isoquinoline derivatives, docking studies can help elucidate the binding mode and rationalize observed structure-activity relationships (SAR). nih.gov For example, docking could reveal that the 1-amine group forms a critical hydrogen bond with a specific residue in the active site, while the 3-cyclopropoxy group occupies a hydrophobic pocket.

Virtual Screening: Large libraries of compounds, such as those containing the isoquinoline scaffold, can be computationally screened against a target protein using docking algorithms. nih.gov This allows for the rapid identification of potential hit compounds for further investigation, saving significant time and resources compared to experimental high-throughput screening. criver.com

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, LBDD methods can be used. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. LBDD methods include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed using a series of compounds with known activities. physchemres.orgnih.gov These models can then be used to predict the activity of new, untested isoquinoline analogues and to provide insights into the structural features that are important for activity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can be generated from a set of active ligands and used to search for novel scaffolds that fit the pharmacophore, potentially leading to the discovery of new classes of active compounds. nih.gov

The overarching goal of applying CADD to isoquinolines is to expedite the design-make-test-analyze (DMTA) cycle. criver.com By prioritizing the synthesis of the most promising compounds and providing a deeper understanding of ligand-target interactions, CADD significantly enhances the efficiency of drug discovery projects. enamine.net

Table 2: Application of CADD Techniques to Isoquinoline Scaffolds

| CADD Technique | Application to Isoquinolines | Example Outcome |

| Molecular Docking | Predict binding modes and affinities of isoquinoline derivatives in a target's active site. nih.gov | Identification of key interactions between the isoquinoline core and protein residues, explaining SAR. nih.gov |

| Virtual Screening | Screen large compound libraries to identify novel isoquinoline-based hits for a specific target. nih.gov | A list of prioritized isoquinoline compounds for acquisition or synthesis and biological testing. |

| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models for the activity of isoquinoline analogues based on their 3D properties. physchemres.orgnih.gov | Contour maps indicating regions where steric bulk or electrostatic potential should be modified to improve activity. |

| Pharmacophore Modeling | Define the essential features for activity and search for new scaffolds matching these features. nih.gov | Discovery of a novel, non-isoquinoline scaffold that mimics the binding mode of active isoquinolines. |

Mechanistic Investigations of Biological Interactions of Isoquinolin 1 Amines

Identification and Validation of Molecular Targets in Research

Identifying the molecular targets of isoquinolin-1-amine derivatives is the first step in understanding their biological effects. Researchers employ a range of biochemical and pharmacological assays to determine which proteins these compounds interact with and to validate these interactions.

The isoquinoline-1-amine framework has proven to be a fertile ground for the development of enzyme inhibitors, particularly targeting kinases.

Kinase Inhibition: A notable target for this class of compounds is the Rho-associated coiled-coil-containing kinase (ROCK), a serine/threonine kinase implicated in various cardiovascular diseases. Fragment-based screening identified 6-substituted isoquinolin-1-amine derivatives as ATP-competitive ROCK-I inhibitors. nih.govnih.gov Initial fragment hits were optimized to improve potency and pharmacokinetic profiles. nih.gov For example, compound 23A from one study demonstrated ROCK-1 affinity and cellular efficacy comparable to first-generation inhibitors but with a superior pharmacokinetic profile in mice. nih.govresearchgate.net Another compound, 23E, showed improved affinity and potency, though with less favorable pharmacokinetics. nih.govresearchgate.net

In addition to ROCK, other kinases have been targeted by broader isoquinoline (B145761) derivatives. For instance, certain isoquinoline-tethered quinazoline derivatives have shown potent inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in cancer therapy. nih.gov These derivatives were found to be more selective for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR). nih.gov

Below is a table summarizing the activity of selected isoquinolin-1-amine derivatives against ROCK-I.

| Compound | Target | Activity (IC₅₀) | Notes |

| Derivative 23A | ROCK-I | Not specified | Similar potency to first-gen inhibitors; superior PK profile. nih.govresearchgate.net |

| Derivative 23E | ROCK-I | Not specified | Improved affinity and potency over 23A; poor PK profile. nih.govresearchgate.net |

This table is illustrative and based on qualitative descriptions from the literature; specific IC₅₀ values were not provided in the referenced abstracts.

Derivatives of the isoquinoline scaffold have been extensively profiled for their ability to bind to various receptors, particularly G-protein Coupled Receptors (GPCRs).

GPCR Modulation: Research has shown that isoquinolin-1-one derivatives can act as positive ago-allosteric modulators (PAAMs) of the 5-hydroxytryptamine 2C (5-HT₂C) receptor, a target for anti-obesity drugs. nih.govmdpi.com In-silico screening suggested that these molecules interact with a site distinct from the orthosteric site where the agonist lorcaserin binds. nih.gov One hit compound demonstrated potent PAAM activity with an EC₅₀ of 1 nM and high selectivity for the 5-HT₂C receptor over other serotonin receptor subtypes. nih.gov

Similarly, 1H-imidazo[4,5-c]quinolin-4-amine derivatives, which share a related heterocyclic core, have been identified as allosteric enhancers of the human A₃ adenosine receptor (A₃AR). acs.orgnih.gov These compounds were found to potentiate the maximum efficacy of A₃AR agonists. nih.gov

Combinatorial libraries of isoquinoline derivatives have also been synthesized and screened for activity at other receptors, such as opioid receptors, using competitive inhibition assays to determine their binding affinity (IC₅₀ values). google.com

Understanding the precise interactions between a ligand and its protein target at the atomic level is key to structure-based drug design. While a crystal structure for 3-Cyclopropoxyisoquinolin-1-amine bound to a target is not available, studies on related compounds provide valuable insights.

For the 6-substituted isoquinolin-1-amine based ROCK-I inhibitors, fragment growth strategies were employed in the absence of an X-ray co-crystal structure to optimize binding. nih.govresearchgate.net The parent compound, 1-Isoquinolinamine, is listed in the PubChem database as a ligand in at least eight protein 3D structures available in the Protein Data Bank (PDB), indicating that the core scaffold is capable of diverse molecular interactions. nih.gov Computational modeling and mutagenesis studies on receptors like the A₃AR have helped to implicate specific amino acid residues in the binding of allosteric modulators from the broader quinoline (B57606) amine family. nih.gov

Elucidation of Molecular Mechanisms of Action

Beyond identifying targets, research aims to elucidate the specific molecular mechanisms by which isoquinolin-1-amines exert their effects. This includes determining their binding mode and the downstream consequences of that binding event.

Isoquinolin-1-amine derivatives exhibit diverse mechanisms of action, including both orthosteric and allosteric modulation.

Orthosteric Binding: The inhibition of ROCK-I by 6-substituted isoquinolin-1-amine derivatives is an example of orthosteric binding. nih.gov These compounds act as ATP-competitive inhibitors, meaning they bind to the same site as the enzyme's natural substrate, ATP, thereby blocking its catalytic activity. nih.gov

Allosteric Modulation: In contrast, several related compounds function as allosteric modulators. As mentioned, isoquinolin-1-one derivatives have been discovered as positive ago-allosteric modulators of the 5-HT₂C receptor. nih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site recognized by the endogenous agonist (serotonin). nih.govmdpi.com This binding event modulates the affinity and/or efficacy of the endogenous agonist. A key advantage of allosteric modulators is their potential for greater subtype selectivity and a more nuanced physiological effect compared to orthosteric ligands. acs.org

Studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives at the A₃AR further highlight this mechanism. It was found that the allosteric and orthosteric inhibitory effects in this series are structurally separable, suggesting that modifications can be made to enhance positive or negative allosteric activity selectively. acs.org

The table below summarizes the mechanisms observed for different isoquinoline-based scaffolds.

| Compound Class | Target | Mechanism of Action |

| 6-Substituted Isoquinolin-1-amines | ROCK-I | Orthosteric Inhibition (ATP-Competitive) nih.gov |

| 3-Substituted Isoquinolin-1-ones | 5-HT₂C Receptor | Positive Ago-Allosteric Modulation (PAAM) nih.gov |

| 1H-Imidazo[4,5-c]quinolin-4-amines | A₃ Adenosine Receptor | Allosteric Enhancement acs.orgnih.gov |

The binding of a ligand to a protein, whether at an orthosteric or allosteric site, often induces conformational changes in the protein structure. These changes are fundamental to the transmission of the biological signal.

In the context of allosteric modulation, such conformational changes are intrinsic to the mechanism of action. When an allosteric modulator binds to its site, it alters the three-dimensional structure of the receptor. This structural change can, in turn, affect the binding pocket of the orthosteric ligand, leading to an increase (positive modulation) or decrease (negative modulation) in the affinity or efficacy of the primary agonist. The development of isoquinolin-1-one derivatives as PAAMs of the 5-HT₂C receptor implicitly relies on their ability to induce such a favorable conformational shift in the receptor structure. nih.gov While specific biophysical studies detailing these changes for isoquinolin-1-amines are not prominent in the reviewed literature, the functional outcomes of allosteric modulation strongly support their occurrence.

Biochemical Cascade Interruptions

Following a comprehensive review of scientific literature, no specific studies have been identified that detail the interruption of biochemical cascades by this compound. Research on the broader class of isoquinoline alkaloids indicates a wide range of biological activities, which often involve interference with cellular signaling pathways. nih.govrsc.org However, the specific effects of the 3-cyclopropoxy substitution on the isoquinolin-1-amine scaffold in this context have not been documented.

Cellular Pathway Modulation Studies

There is currently a lack of specific research on the cellular pathway modulation properties of this compound. While various isoquinoline derivatives have been investigated for their effects on cellular processes, the unique contributions of the cyclopropoxy group at the 3-position and the amine group at the 1-position remain uncharacterized in the public domain.

Investigation of Cellular Signaling Pathways (e.g., Apoptosis, Proliferation)

No publicly available studies have specifically investigated the effects of this compound on cellular signaling pathways such as apoptosis and proliferation. While some isoquinoline derivatives have been shown to possess anti-proliferative and apoptotic-inducing activities, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Effects on Cellular Metabolism and Biosynthesis

Information regarding the effects of this compound on cellular metabolism and biosynthesis is not available in the current body of scientific literature. The metabolic impact of this specific chemical structure has not been a subject of published research.

Role in Neuroinflammation Regulation (e.g., Glycogen Synthesis Kinase-3β inhibition)

While there is no direct research on this compound's role in neuroinflammation, related isoquinoline compounds have been explored for their anti-inflammatory properties. nih.govmdpi.com Some isoquinoline alkaloids have demonstrated neuroprotective effects by reducing inflammatory injury. nih.gov The inhibition of Glycogen Synthase Kinase-3β (GSK-3β) has been identified as a therapeutic target for neuroinflammatory conditions. nih.govmdpi.comnih.govresearchgate.net However, the potential of this compound as a GSK-3β inhibitor has not been investigated. Studies on other isoquinoline derivatives have shown that they can modulate inflammatory responses through pathways like MAPKs/NF-κB. nih.govmdpi.com

In Vitro Biological Screening Methodologies for Mechanistic Research

Specific in vitro biological screening methodologies for the mechanistic research of this compound have not been reported. General screening approaches for isoquinoline derivatives often involve assessing their impact on various cell lines to determine activities such as cytotoxicity, anti-proliferative effects, and anti-inflammatory potential. nih.govunav.edu

Cell-Free Biochemical Assays

There are no documented cell-free biochemical assays that have been utilized to specifically investigate the mechanistic properties of this compound. Such assays are crucial for determining direct interactions with molecular targets, such as enzymes or receptors, but data for this particular compound is absent from public scientific databases.

Cell-Based Functional Assays

To elucidate the biological effects of isoquinolin-1-amine derivatives within a cellular context, a variety of functional assays are employed. These assays are crucial for confirming that the biochemical activity observed in isolated enzyme assays translates into a desired cellular response and for understanding the compound's mechanism of action in a more physiologically relevant environment. plos.org For isoquinolin-1-amines targeting protein kinases like ROCK, these assays typically measure downstream signaling events or cellular phenotypes that are dependent on the kinase's activity. mybiosource.com

Common cell-based functional assays for kinase inhibitors include:

Phosphorylation Assays: These assays directly measure the phosphorylation of a known substrate of the target kinase within the cell. For ROCK inhibitors, this often involves quantifying the phosphorylation of myosin phosphatase target subunit 1 (MYPT1) or myosin light chain (MLC2). mybiosource.com A decrease in the phosphorylation of these substrates in the presence of an isoquinolin-1-amine derivative would indicate successful target engagement and inhibition. Methods like Western blotting, ELISA, or TR-FRET can be used for quantification. caymanchem.com

Cell Proliferation and Viability Assays: Since kinases are often involved in cell growth and survival pathways, their inhibition can impact cell proliferation. reactionbiology.com Assays like the MTT or CellTiter-Glo® assays are used to measure the metabolic activity of cells as an indicator of viability and proliferation. The BaF3 cell proliferation assay is a specific format used to examine the transformation capacity of a kinase. reactionbiology.com

Cell Migration and Invasion Assays: ROCK kinases play a critical role in regulating the actin cytoskeleton and, consequently, cell motility. nih.gov Wound healing assays (scratch assays) and transwell migration assays are used to assess the ability of isoquinolin-1-amine derivatives to inhibit cell migration, which is particularly relevant for potential anti-cancer applications. nih.govmdpi.com

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) linked to a promoter that is regulated by a signaling pathway downstream of the target kinase. caymanchem.com Inhibition of the kinase leads to a change in the expression of the reporter gene, providing a quantifiable readout of the compound's activity.

The results from these assays are typically used to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound in a cellular system.

Table 1: Representative Data from Cell-Based Functional Assays for an Isoquinolin-1-amine Derivative (Compound X)

| Assay Type | Cell Line | Endpoint Measured | IC50 (nM) |

| MYPT1 Phosphorylation | A549 | p-MYPT1 Levels | 15 |

| Cell Proliferation (MTT) | HeLa | Cell Viability | 250 |

| Wound Healing Assay | MDA-MB-231 | Inhibition of Cell Migration | 50 |

| Reporter Gene Assay (SRF-RE) | HEK293 | Luciferase Activity | 25 |

This table presents hypothetical data for illustrative purposes, based on typical results for ROCK inhibitors.

High-Throughput Screening (HTS) in Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large libraries of chemical compounds to identify "hits" with activity against a specific biological target. nih.gov For the discovery of isoquinolin-1-amine-based kinase inhibitors, HTS campaigns are designed to be robust, sensitive, and scalable. nih.gov

The process typically begins with the development of a suitable biochemical or cell-based assay that is amenable to automation. nih.gov For kinase targets, these are often fluorescence- or luminescence-based assays that measure ATP consumption, substrate phosphorylation, or inhibitor binding. niu.edu

Common HTS assay formats for kinase inhibitors include:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is widely used for its sensitivity and low background. It can be configured to measure either substrate phosphorylation or inhibitor binding. nih.gov

Fluorescence Polarization (FP): FP assays are used to monitor the binding of a fluorescently labeled ligand (e.g., a tracer molecule that binds to the ATP pocket) to the target kinase. A compound that displaces the tracer will cause a decrease in the FP signal.

Luminescent Kinase Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in a solution after a kinase reaction. A potent inhibitor will result in a higher luminescence signal, as less ATP is consumed.